molecular formula C11H22ClN B15179756 (1R-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride CAS No. 58096-22-3

(1R-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride

Cat. No.: B15179756
CAS No.: 58096-22-3
M. Wt: 203.75 g/mol
InChI Key: WMWWUXCZAWKORS-YNESSHQRSA-N
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Description

EINECS 261-114-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:

    Step 1: Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form the intermediate hydrazone.

    Step 2: The hydrazone intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield 2,2’-azobis(2-methylpropionitrile).

The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:

    Polymerization: Initiates the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

    Oxidation: Can undergo oxidation reactions in the presence of strong oxidizing agents.

    Reduction: Can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Polymerization: Typically carried out in the presence of monomers and solvents like toluene or benzene at temperatures ranging from 60-80°C.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

    Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Polymerization: Produces polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.

    Oxidation: Forms corresponding oxides or nitriles.

    Reduction: Yields amines or other reduced derivatives.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:

[ \text{C}8\text{H}{12}\text{N}_4 \rightarrow 2 \text{C}_4\text{H}_6\text{N}_2 \cdot ]

These free radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction of radicals with monomer molecules, resulting in chain propagation and termination reactions.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate.

    Benzoyl Peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and as a bleaching agent.

    Potassium Persulfate: Another radical initiator that decomposes to form sulfate radicals. It is often used in the polymerization of acrylamide and as an oxidizing agent in various chemical reactions.

The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.

Similar Compounds

  • Benzoyl Peroxide
  • Potassium Persulfate
  • Azobisisobutyronitrile (AIBN)

Properties

CAS No.

58096-22-3

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m0./s1

InChI Key

WMWWUXCZAWKORS-YNESSHQRSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)CN.Cl

Canonical SMILES

CC1C(CC2CC1C2(C)C)CN.Cl

Origin of Product

United States

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